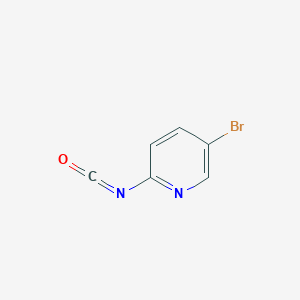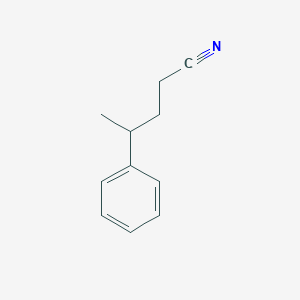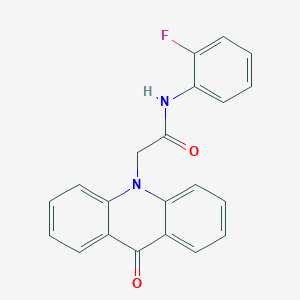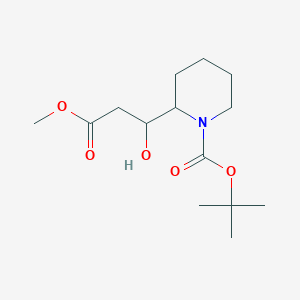![molecular formula C10H10F3N B13585788 4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
4-[1-(Trifluoromethyl)cyclobutyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Trifluoromethyl)cyclobutyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the trifluoromethylcyclobutyl intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
4-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[1-(Trifluoromethyl)cyclobutyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[1-(Trifluoromethyl)cyclobutyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-[1-(Trifluoromethyl)cyclobutyl]aniline: Contains an amino group attached to the benzene ring.
4-[1-(Trifluoromethyl)cyclobutyl]phenol: Contains a hydroxyl group attached to the benzene ring.
Uniqueness
4-[1-(Trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its analogs
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8/h2-3,6-7H,1,4-5H2 |
InChIキー |
HOOKSODBOIWYAS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



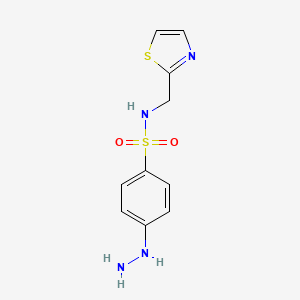
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)

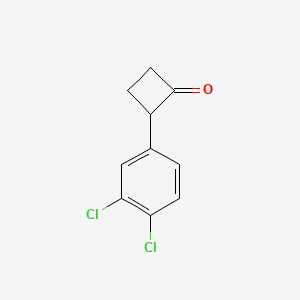

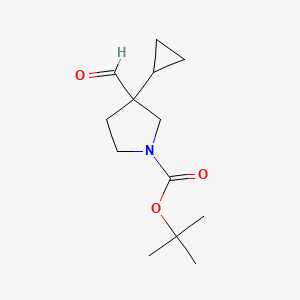
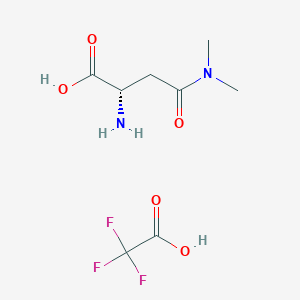

![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
